Cas no 53-42-9 (Etiocholanolone)
Etiocholanolone Chemical and Physical Properties
Names and Identifiers
-
- Etiocholanone
- 3a-Hydroxy-5b-androstan-17-one
- 5Β-ANDROSTAN-3Α-OL-17-ONE
- 5β-Androsterone
- Androstan-17-one,3-hydroxy-, (3a,5b)-
- Etiocholan-3.α.-ol-17-one
- Etiocholanolone
- ETIOCHOLANOLONE(RG)
- 19-noretiocholanolone
- 3alpha-hydroxy-5beta-androstan-17-one
- 3α-Hydroxy-5β-androstan-17-one
- 5BETA-ANDROSTERONE
- 5-Isoandrosterone
- ETIOCHOLANOLON
- Etiocholan-3α-ol-17-one
- a-Etiocholanolone
- CHEMBL85799
- 5b-Androstane-3a-ol-17-one
- Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-
- 5.beta.-Androsterone
- 5B-Androstan-3A-ol-17-one
- NCGC00485031-01
- 3-Hydroxyandrostan-17-one-, (3.alpha.,5.beta.)-
- HMS2231A23
- 5.beta.-Androstan-3.alpha.-ol-17-one
- Atiocholanolon
- .ALPHA.-ETIOCHOLANOLONE
- (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
- 3-alpha-hydroxy-5-beta-androstane-17-one
- 3a-Hydroxy-5b-androstane-17-one
- J4.146G
- DTXSID001018919
- 5beta-Androstane-3alpha-ol-17-one
- NSC-50908
- AE2
- MLS001332471
- Etiocholan-3.alpha.-ol-17-one
- 3alpha-Hydroxyetiocholan-17-one
- 3a-Etiocholanolone
- QGXBDMJGAMFCBF-BNSUEQOYSA-N
- SMR000857108
- (3alpha,5beta)-3-hydroxyandrostan-17-one
- CS-0059589
- 3alpha-Etiocholanolone
- (3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one
- MLS000563093
- NSC 50908
- 5.beta.-Androstan-17-one, 3.alpha.-hydroxy-
- HY-113320
- SCHEMBL148334
- BDBM50191348
- Androstan-17-one, 3-hydroxy-, (3a,5b)-
- 1dbj
- MLS001332472
- DB02854
- (3R,5R,8R,10S,13S)-3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-one
- alpha-Etiocholanolone
- Q5404598
- NSC50908
- 3.alpha.-Etiocholanolone
- AKOS015895180
- Androsterone, (5beta)-
- MS-24148
- 53-42-9
- 5b-androsterone
- C04373
- UNII-97CGB1M48I
- Androsterone, (5.beta.)-
- 97CGB1M48I
- Aetiocholanolone
- 5beta-Androstan-3alpha-ol-17-one
- LMST02020059
- 3.alpha.-Hydroxy-5.beta.-androstan-17-one
- 5 beta Androsterone
- Etiocholan-3alpha-ol-17-one
- 3alpha-Hydroxy-5beta-androstane-17-one
- 5beta-Androstan-17-one, 3alpha-hydroxy-
- (3alpha,5beta,8alpha)-3-hydroxyandrostan-17-one
- Etiocholan-3alpha-ol-17-one, VETRANAL(TM), analytical standard
- 3-alpha-hydroxy-5-beta-androstan-17-one
- Androstan-17-one, (3.alpha.,5.beta.)-
- D09MWG
- CHEBI:28195
- 5beta-Androsterone (1mg/ml in Acetonitrile)
- NS00069543
- MFCD00064133
- G60903
- (3a,5b)-3-Hydroxyandrostan-17-one;3a-Hydroxy-5b-androstan-17-one;3a-Etiocholanolone
- 3-Hydroxyandrostan-17-one-, (3alpha,5beta)-
- Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-(9CI)
- FA17917
- (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta(a)phenanthren-17-one
- 5-beta-Androsterone
- 3 alpha Hydroxy 5 beta Androstan 17 One
- Androstan-17-one, 3-hydroxy-, (3.alpha.,5.beta.)-
- DTXCID801476933
- 5beta-Androstan-17-one, 3alpha-hydroxy-(8CI)
-
- MDL: MFCD00064133
- Inchi: 1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
- InChI Key: QGXBDMJGAMFCBF-BNSUEQOYSA-N
- SMILES: O[C@@H]1CC[C@@]2(C)[C@@H](C1)CC[C@H]1[C@@H]3CCC([C@@]3(C)CC[C@H]21)=O
Computed Properties
- Exact Mass: 290.22500
- Monoisotopic Mass: 290.224580195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.085g/cm3
- Boiling Point: 413.1°C at 760mmHg
- Flash Point: 176.4°C
- Refractive Index: 1.536
- PSA: 37.30000
- LogP: 3.95910
- Vapor Pressure: 1.5E-08mmHg at 25°C
- Color/Form: 100 μg/mL in acetonitrile
Etiocholanolone Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302 + H312 + H332-H319
- Warning Statement: P210-P280-P305+P351+P338
- Hazardous Material transportation number:UN 1648 3 / PGII
- WGK Germany:2
- Hazard Category Code: 11-20/21/22-36
- Safety Instruction: 16-36/37
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Etiocholanolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-113320-5mg |
Etiocholanolone |
53-42-9 | 99.31% | 5mg |
¥312 | 2025-04-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-2 mg |
Etiocholanone |
53-42-9 | 2mg |
¥440.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-5 mg |
Etiocholanone |
53-42-9 | 5mg |
¥599.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-10 mg |
Etiocholanone |
53-42-9 | 10mg |
¥898.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-25 mg |
Etiocholanone |
53-42-9 | 25mg |
¥1616.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-50 mg |
Etiocholanone |
53-42-9 | 50mg |
¥2425.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-1 mL * 10 mM (in DMSO) |
Etiocholanone |
53-42-9 | 1 mL * 10 mM (in DMSO) |
¥699.00 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923086-10mg |
5β-Androsterone |
53-42-9 | 10mg |
¥1,774.80 | 2022-09-29 | ||
| eNovation Chemicals LLC | Y1259471-5mg |
Androstan-17-one, 3-hydroxy-, (3a,5b)- |
53-42-9 | 98% | 5mg |
$265 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1259471-10mg |
Androstan-17-one, 3-hydroxy-, (3a,5b)- |
53-42-9 | 98% | 10mg |
$305 | 2023-05-17 |
Etiocholanolone Suppliers
Etiocholanolone Related Literature
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Paul Ma,Nicholas Kanizaj,Shu-Ann Chan,David L. Ollis,Malcolm D. McLeod Org. Biomol. Chem. 2014 12 6208
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Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
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Chaomin Zhao,Zhenfeng Yue,Hui Wu,Furao Lai Anal. Methods 2014 6 8030
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Unnikrishnan Kuzhiumparambil,Shanlin Fu Anal. Methods 2013 5 4402
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Andrea Bileck,Sophia N. Verouti,Genevieve Escher,Bruno Vogt,Michael Groessl Analyst 2018 143 4484
Additional information on Etiocholanolone
Etiocholanolone: Chemical Profile and Recent Research Insights
Etiocholanolone, a steroidal metabolite with the chemical identifier CAS no. 53-42-9, is a compound of significant interest in the field of biochemical and pharmaceutical research. This tetrahydrogestrinone derivative belongs to the class of androgens and has been extensively studied for its structural and functional properties. The compound's molecular formula, C₂₃H₃₂O₃, underscores its complex steroidal framework, which contributes to its unique biological activities. Over the years, Etiocholanolone has been explored for various therapeutic applications, particularly in understanding hormonal interactions and developing targeted treatments.
The etiocholanolone structure exhibits a rich history in endocrinology, where it serves as a crucial intermediate in the metabolism of testosterone. Its role in the biosynthetic pathway highlights its importance in maintaining hormonal balance within the body. Recent advancements in metabolomics have shed new light on the etiocholanolone metabolism, revealing insights into how it interacts with other steroids and enzymes. These findings are particularly relevant in the context of developing treatments for metabolic disorders and hormonal imbalances.
One of the most compelling aspects of Etiocholanolone is its potential in therapeutic research. Studies have demonstrated its ability to modulate androgen receptor activity, making it a candidate for treating conditions related to hormonal dysregulation. For instance, research has indicated that etiocholanolone derivatives may offer benefits in managing certain types of breast cancer by inhibiting estrogen receptor activity. This has spurred interest in developing novel drug candidates based on its structural motif.
Moreover, the CAS no. 53-42-9 compound has been a focal point in preclinical studies aimed at understanding its pharmacokinetic properties. These studies have provided valuable data on how Etiocholanolone is absorbed, distributed, metabolized, and excreted by the body. Such information is critical for optimizing dosages and delivery methods in future clinical trials. The compound's stability under various conditions has also been a subject of investigation, ensuring that it remains effective throughout the formulation process.
In recent years, there has been growing interest in exploring Etiocholanolone's role in neuroendocrine interactions. Preliminary research suggests that it may influence neurotransmitter release and receptor function, potentially offering therapeutic avenues for neurological disorders. This emerging field of study combines expertise from chemistry, biology, and medicine to unravel the multifaceted roles of steroidal compounds like Etiocholanolone.
The synthesis of etiocholanolone derivatives has also seen significant advancements, thanks to innovations in organic chemistry techniques. Researchers have developed more efficient synthetic pathways that reduce byproduct formation and improve yield. These improvements are not only cost-effective but also environmentally sustainable, aligning with global efforts to promote green chemistry principles.
As our understanding of Etiocholanolone continues to evolve, so does its potential applications in medicine and biotechnology. The compound's unique properties make it a versatile tool for researchers investigating hormonal mechanisms and developing targeted therapies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible medical benefits for patients worldwide.
In conclusion, Etiocholanolone stands as a testament to the intricate relationship between chemistry and biology. Its detailed study not only enhances our knowledge of steroidal metabolism but also opens new doors for therapeutic innovation. With ongoing research efforts focusing on its pharmacological properties and synthetic pathways, this compound is poised to play a pivotal role in future medical advancements.
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